molecular formula C10H12O B3379410 2-(1-Phenylethyl)oxirane CAS No. 15701-82-3

2-(1-Phenylethyl)oxirane

Cat. No.: B3379410
CAS No.: 15701-82-3
M. Wt: 148.2 g/mol
InChI Key: RFZVYPYZFJZRQK-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)oxirane, also known as styrene oxide, is an organic compound that belongs to the class of epoxides. It is characterized by a three-membered ring structure consisting of an oxygen atom bonded to two adjacent carbon atoms. This compound is widely used in various chemical reactions due to its high reactivity and ability to form multiple products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Phenylethyl)oxirane can be synthesized through several methods. One common approach is the epoxidation of styrene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale by the catalytic oxidation of styrene using air or oxygen. This process involves the use of a silver catalyst and operates at elevated temperatures and pressures to achieve high conversion rates and product yields .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines, carboxylic acids.

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Metal hydrides, hydrogen gas with catalysts.

Major Products

    Ring-Opening: β-hydroxypropyl esters, alcohols, amines.

    Oxidation: Diols.

    Reduction: Alcohols

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)oxirane primarily involves the nucleophilic attack on the oxirane ring, leading to ring-opening reactions. This process can be catalyzed by acids, bases, or enzymes, depending on the specific reaction conditions. The molecular targets and pathways involved include the formation of hydrogen-bonded complexes and the participation of carboxylate anions in the ring-opening process .

Comparison with Similar Compounds

2-(1-Phenylethyl)oxirane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its phenyl group, which imparts distinct reactivity and properties compared to other epoxides. This makes it particularly valuable in the synthesis of complex organic molecules and specialized industrial applications.

Properties

IUPAC Name

2-(1-phenylethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(10-7-11-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZVYPYZFJZRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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